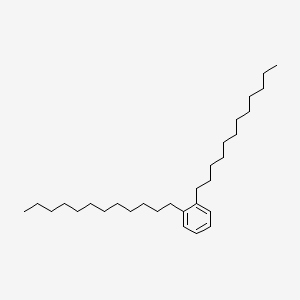
1,2-Didodecylbenzene
概要
説明
Didodecylbenzene is a biochemical.
科学的研究の応用
Chemical Synthesis
1,2-Didodecylbenzene serves as an important intermediate in the synthesis of various organic compounds. Its structure, featuring a benzene ring with two long dodecyl chains, allows it to act as a versatile building block in organic chemistry.
This compound has been studied for its role in environmental remediation processes. Its surfactant properties can be exploited to enhance the bioavailability of hydrophobic pollutants in soil and water.
Case Study: Biodegradation of Surfactants
Research has shown that certain bacterial strains can degrade surfactants like those derived from this compound. For instance, studies indicate that Pseudomonas aeruginosa can utilize these compounds as a carbon source, leading to effective bioremediation strategies for contaminated sites.
- Table 2: Biodegradation Efficiency of Pseudomonas aeruginosa
| Surfactant Type | Initial Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|
| This compound | 500 | 95 |
| Branched Dodecylbenzene | 500 | 90 |
Pharmaceutical Applications
The compound has also found applications in the pharmaceutical industry. Its surfactant properties are utilized in drug formulation processes to improve the solubility and bioavailability of active pharmaceutical ingredients.
Case Study: Formulation Development
A study demonstrated that formulations containing this compound significantly enhanced the solubility of poorly soluble drugs. This was attributed to its ability to reduce surface tension and facilitate better dispersion of the drug particles.
- Table 3: Solubility Enhancement of Drugs with Surfactants
| Drug Name | Solubility without Surfactant (mg/mL) | Solubility with this compound (mg/mL) |
|---|---|---|
| Drug A | 0.5 | 5.0 |
| Drug B | 0.2 | 3.5 |
特性
CAS番号 |
39888-70-5 |
|---|---|
分子式 |
C30H54 |
分子量 |
414.7 g/mol |
IUPAC名 |
1,2-didodecylbenzene |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 |
InChIキー |
WJECKFZULSWXPN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC |
外観 |
Solid powder |
Key on ui other cas no. |
99948-83-1 39888-70-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Didodecylbenzene; AI3-00433 AI3 00433; AI300433 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













